molecular formula C6H13ClN2O B1424044 N-Allyl-2-(methylamino)acetamide hydrochloride CAS No. 1220034-32-1

N-Allyl-2-(methylamino)acetamide hydrochloride

Cat. No. B1424044
CAS RN: 1220034-32-1
M. Wt: 164.63 g/mol
InChI Key: UFWBMTUMEOOEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-2-(methylamino)acetamide hydrochloride, also known as NAMA-HCl, is an organic compound that has recently become of interest to scientists due to its diverse range of applications. This compound is an amide derivative of allyl alcohol, which is a hydrochloride salt of N-Allyl-2-(methylamino)acetamide. NAMA-HCl has been used in various scientific research applications, including drug discovery, chemical synthesis, and biochemistry. It has also been studied for its biochemical and physiological effects and its potential to be used in laboratory experiments. In

Scientific Research Applications

N-Allyl-2-(methylamino)acetamide hydrochloride has been used in various scientific research applications, including drug discovery, chemical synthesis, and biochemistry. It has been used in the synthesis of various drugs, such as antifungal agents, antibiotics, and antiviral agents. It has also been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. In addition, this compound has been used in the study of the interactions between drugs and receptors in the body, and in the study of the biochemical and physiological effects of drugs on the body.

Mechanism of Action

N-Allyl-2-(methylamino)acetamide hydrochloride acts as an amide-based prodrug, which means that it is converted into an active drug form once it enters the body. It is converted into an active form by the action of enzymes in the body, which break down the amide bond and release the active drug form. This active drug form then binds to specific receptors in the body, which triggers a series of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have anti-cancer properties, and to be effective in the treatment of depression and anxiety. In addition, it has been shown to have a positive effect on the cardiovascular system, and to be useful in the treatment of obesity and diabetes.

Advantages and Limitations for Lab Experiments

N-Allyl-2-(methylamino)acetamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easier to handle and store. It is also relatively inexpensive, which makes it an attractive option for researchers. However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound, so there is limited information available on its safety and toxicity. In addition, it is difficult to accurately measure its concentration, which can lead to inaccurate results.

Future Directions

N-Allyl-2-(methylamino)acetamide hydrochloride has a wide range of potential applications in the scientific research field. It could be used to develop new drugs, to study the interactions between drugs and receptors in the body, and to study the biochemical and physiological effects of drugs on the body. It could also be used to develop new organic compounds, such as amino acids, peptides, and nucleotides. In addition, this compound could be used to study the effects of different environmental conditions on the body, and to study the effects of different drugs on the body. Finally, this compound could be used to develop new methods of drug delivery, such as transdermal patches and inhalers.

properties

IUPAC Name

2-(methylamino)-N-prop-2-enylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-3-4-8-6(9)5-7-2;/h3,7H,1,4-5H2,2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWBMTUMEOOEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (7 ml) was added to a solution of the resulting allylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester in methylene chloride (14 ml), and the mixture was stirred at room temperature for three hours. The reaction solution was concentrated under reduced pressure, and 4 N hydrochloric acid-dioxane was then added to the resulting residue. The mixture was concentrated under reduced pressure again to give N-allyl-2-methylamino-acetamide hydrochloride (577 mg). This was used in the next reaction without complete purification.
Quantity
7 mL
Type
reactant
Reaction Step One
Name
allylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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